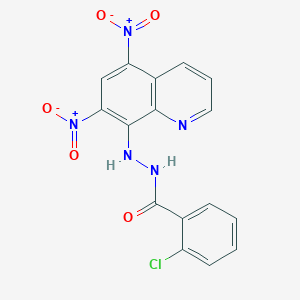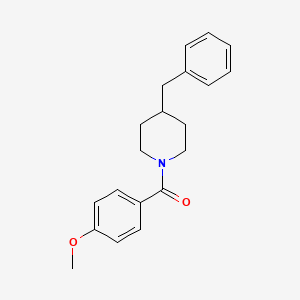
2-chloro-N'-(5,7-dinitroquinolin-8-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide is a complex organic compound that features a quinoline ring substituted with nitro groups and a benzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.
Chlorination: The nitrated quinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 8 position.
Formation of Benzohydrazide: Benzohydrazide is synthesized separately by reacting benzoyl chloride with hydrazine hydrate.
Coupling Reaction: Finally, the chlorinated quinoline derivative is coupled with benzohydrazide under basic conditions (e.g., using sodium hydroxide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and chlorination steps, and large-scale coupling reactions in batch reactors.
化学反応の分析
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using tin(II) chloride in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products
Reduction: 2-amino-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide.
Substitution: 2-substituted-N’-(5,7-dinitroquinolin-8-yl)benzohydrazides, depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the quinoline ring, which is a common scaffold in many pharmacologically active molecules. It could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the materials science field, derivatives of this compound could be used in the development of dyes, pigments, and polymers. Its unique structure might impart desirable properties such as fluorescence or enhanced stability to the materials.
作用機序
The mechanism by which 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro groups could participate in redox reactions, while the quinoline ring might intercalate with DNA or interact with proteins.
類似化合物との比較
Similar Compounds
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: The parent compound.
2-amino-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: A reduced form with amino groups.
2-methyl-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: A derivative with a methyl group instead of chlorine.
Uniqueness
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide is unique due to the combination of its quinoline ring with nitro groups and a benzohydrazide moiety. This structure provides multiple reactive sites, making it versatile for various chemical transformations and applications. The presence of both electron-withdrawing nitro groups and a chlorine atom enhances its reactivity compared to similar compounds.
特性
分子式 |
C16H10ClN5O5 |
|---|---|
分子量 |
387.73 g/mol |
IUPAC名 |
2-chloro-N'-(5,7-dinitroquinolin-8-yl)benzohydrazide |
InChI |
InChI=1S/C16H10ClN5O5/c17-11-6-2-1-4-9(11)16(23)20-19-15-13(22(26)27)8-12(21(24)25)10-5-3-7-18-14(10)15/h1-8,19H,(H,20,23) |
InChIキー |
ZTBKTEYDCVYSPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10890741.png)
![methyl 4-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B10890757.png)
![methyl S-benzyl-N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}cysteinate](/img/structure/B10890759.png)
![2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-6-propylpyrimidin-4-ol](/img/structure/B10890760.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10890761.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10890762.png)
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B10890764.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B10890774.png)
![4-Acetyl-3-hydroxy-5-(3-hydroxy-phenyl)-1-[2-(1H-indol-3-yl)-ethyl]-1,5-dihydro-pyrrol-2-one](/img/structure/B10890781.png)
![3-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B10890787.png)
![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-4-chlorobenzoic acid](/img/structure/B10890790.png)
![1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10890792.png)


